5-Bromo-2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine
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Overview
Description
5-Bromo-2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a bromine atom and a piperidine moiety linked through a methoxy group The presence of the oxazole ring further adds to its structural complexity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine typically involves multi-step organic reactions. One common approach is to start with the bromination of a pyrimidine derivative, followed by the introduction of the piperidine moiety through nucleophilic substitution. The oxazole ring can be introduced via cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry techniques may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
5-Bromo-2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic synthesis protocols.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as a lead compound for the development of new pharmaceuticals.
Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Bromo-2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-methoxypyrimidine: Lacks the piperidine and oxazole moieties, making it less complex.
5-Bromo-2-methoxypyrimidine: Similar structure but without the piperidine and oxazole rings.
2-(Piperidin-3-yl)methoxy-5-bromopyrimidine: Similar but lacks the oxazole ring.
Uniqueness
The uniqueness of 5-Bromo-2-({1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine lies in its multi-functional structure, which combines a brominated pyrimidine ring with both piperidine and oxazole moieties
Properties
IUPAC Name |
4-[[3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-3,5-dimethyl-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21BrN4O2/c1-11-15(12(2)23-20-11)9-21-5-3-4-13(8-21)10-22-16-18-6-14(17)7-19-16/h6-7,13H,3-5,8-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQOCSJVBVKEPNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2CCCC(C2)COC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21BrN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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